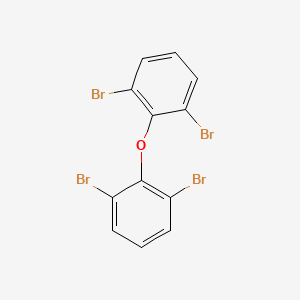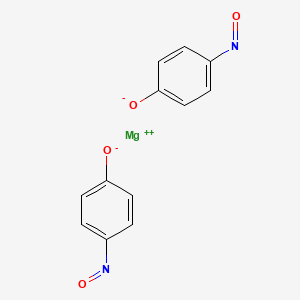![molecular formula C20H20N2O4S2 B12715583 (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid CAS No. 115475-55-3](/img/structure/B12715583.png)
(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno2,3-cbenzothiepine-8-carbonitrile; oxalic acid is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a thieno2,3-cbenzothiepine core, which is a fused bicyclic system containing sulfur atoms, and a dimethylamino propylidene side chain. The presence of oxalic acid as a counterion further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno2,3-cbenzothiepine-8-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the Thieno2,3-cbenzothiepine Core : This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a benzaldehyde derivative under acidic conditions to form the thieno2,3-cbenzothiepine core.
- Introduction of the Dimethylamino Propylidene Side Chain : This is achieved through a condensation reaction between the thieno2,3-cbenzothiepine core and a dimethylaminopropylidene reagent under basic conditions.
- Formation of the Carbonitrile Group : The final step involves the introduction of the carbonitrile group through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring the reactions are carried out under controlled conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thieno2,3-cbenzothiepine core, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde under suitable conditions.
- Substitution : The dimethylamino propylidene side chain can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
- Substitution : Nucleophiles such as alkyl halides or amines can be used under basic conditions.
- Oxidation : Sulfoxides and sulfones.
- Reduction : Amines and aldehydes.
- Substitution : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound’s potential as a pharmacophore is of interest. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems is a key area of investigation.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno2,3-cbenzothiepine-8-carbonitrile involves its interaction with specific molecular targets in the body. The dimethylamino propylidene side chain is believed to play a crucial role in binding to neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds:
- (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate : This compound shares the dimethylamino group and has similar pharmacological properties.
- (S^C)-cyclometallated gold (III) complex [Au (dppta) (N2Py-PZ-dtc)]+ : This compound also contains a dimethylamino group and is used in similar applications.
Uniqueness: What sets (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno2,3-cbenzothiepine-8-carbonitrile apart is its thieno2,3-cbenzothiepine core, which provides unique electronic and steric properties
Properties
CAS No. |
115475-55-3 |
|---|---|
Molecular Formula |
C20H20N2O4S2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid |
InChI |
InChI=1S/C18H18N2S2.C2H2O4/c1-20(2)8-3-4-14-15-7-9-21-18(15)12-22-17-6-5-13(11-19)10-16(14)17;3-1(4)2(5)6/h4-7,9-10H,3,8,12H2,1-2H3;(H,3,4)(H,5,6)/b14-4-; |
InChI Key |
POHRIHDVUVCTKY-CYBPKNTASA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(CSC3=C1C=C(C=C3)C#N)SC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCC=C1C2=C(CSC3=C1C=C(C=C3)C#N)SC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


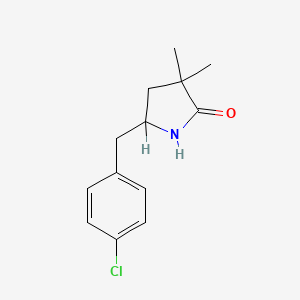
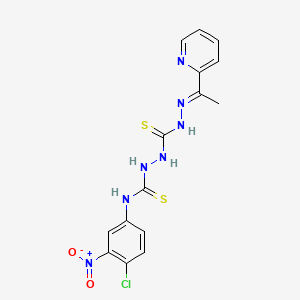
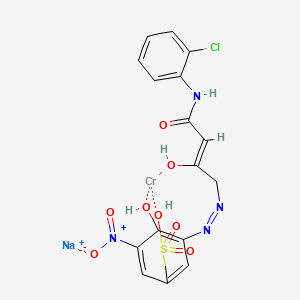

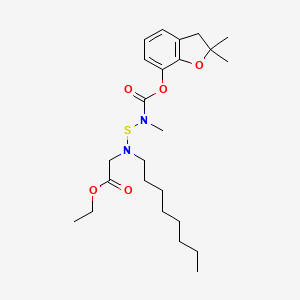
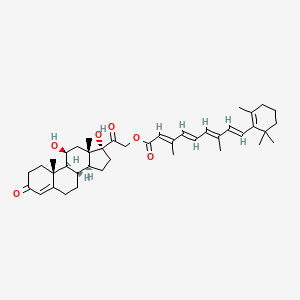
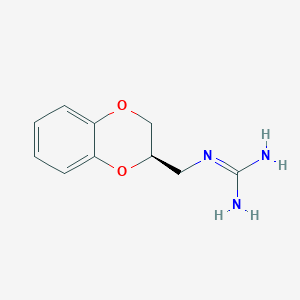
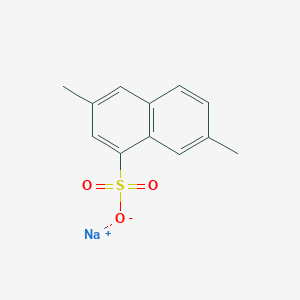

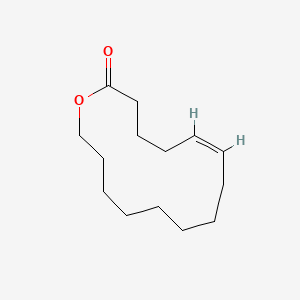
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)
